molecular formula C18H15F3N2O2 B8602486 8-Quinolinamine, 6-methoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]-

8-Quinolinamine, 6-methoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]-

Cat. No.: B8602486
M. Wt: 348.3 g/mol
InChI Key: VHTVXLKBJUEUAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Quinolinamine, 6-methoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]- is a synthetic compound belonging to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, particularly as antimalarial agents. The incorporation of trifluoromethyl and methoxy groups into the quinoline structure enhances its biological activity and pharmacokinetic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Quinolinamine, 6-methoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]- typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-methylquinoline with 3-trifluoromethylphenol in the presence of a suitable base to form the phenoxy derivative. This intermediate is then subjected to nitration and subsequent reduction to introduce the amino group at the 8-position .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, reaction time, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

8-Quinolinamine, 6-methoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amino derivatives .

Scientific Research Applications

8-Quinolinamine, 6-methoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]- has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Quinolinamine, 6-methoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]- involves its interaction with specific molecular targets. In the case of its antimalarial activity, the compound interferes with the heme detoxification process in the malaria parasite, leading to the accumulation of toxic heme and parasite death. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and reach its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Quinolinamine, 6-methoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]- is unique due to the presence of the trifluoromethyl group, which enhances its biological activity and pharmacokinetic properties compared to other quinoline derivatives. This makes it a promising candidate for further research and development in various fields .

Properties

Molecular Formula

C18H15F3N2O2

Molecular Weight

348.3 g/mol

IUPAC Name

6-methoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]quinolin-8-amine

InChI

InChI=1S/C18H15F3N2O2/c1-10-6-7-23-16-13(22)9-14(24-2)17(15(10)16)25-12-5-3-4-11(8-12)18(19,20)21/h3-9H,22H2,1-2H3

InChI Key

VHTVXLKBJUEUAR-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C(C2=NC=C1)N)OC)OC3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 4-methyl-5-(3-trifluoromethylphenoxy) -6-methoxy-8-nitroquinoline (VI, 5.9 g, 15.6 mmol) in ethanol-dioxane (4:3, v/v, 350 mL) containing wet Raney nickel (ca. 4 g) was reduced at 45 psig for 11/4 hour. The catalyst was filtered and the filtrate was concentrated to dryness. The residual solid was crystallized from ligroin (bp 60°-80°) to afford 4.1 g (76%) of the title compound mp 113°-115°. A sample recrystallized once again gave an analytical sample, mp 116°-117°.
Quantity
5.9 g
Type
reactant
Reaction Step One
[Compound]
Name
ethanol-dioxane
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
4 g
Type
catalyst
Reaction Step One
Yield
76%

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